molecular formula C16H20N4 B2549692 2-Cyclopropyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazolo[1,5-a]pyrazine CAS No. 2415533-61-6

2-Cyclopropyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazolo[1,5-a]pyrazine

Cat. No.: B2549692
CAS No.: 2415533-61-6
M. Wt: 268.364
InChI Key: GRTMXIAGIMNKID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazolo[1,5-a]pyrazine is a complex heterocyclic compound that features a unique combination of cyclopropyl, octahydrocyclopenta[c]pyrrol, and pyrazolo[1,5-a]pyrazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazolo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of cyclopropylamine with a suitable diketone can form the cyclopropyl-pyrazole intermediate, which is then further reacted with octahydrocyclopenta[c]pyrrole derivatives to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

2-Cyclopropyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazolo[1,5-a]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to altered cellular processes. For instance, it may inhibit kinase activity, thereby affecting cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazolo[1,5-a]pyrazine stands out due to its unique combination of structural features, which confer distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-cyclopropylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c1-2-12-9-19(10-13(12)3-1)16-15-8-14(11-4-5-11)18-20(15)7-6-17-16/h6-8,11-13H,1-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTMXIAGIMNKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3=NC=CN4C3=CC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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